4-(2-Phenylethyl)benzoic acid
Overview
Description
4-(2-Phenylethyl)benzoic acid is a chemical compound with the molecular formula C15H14O2 . It is a derivative of benzoic acid, which is a widely used food preservative and an important intermediate in the synthesis of many other organic substances .
Synthesis Analysis
The synthesis of benzamide derivatives, which are structurally similar to this compound, has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the hydrogenation process of a benzal phthalide or a benzyl phthalide in an acid medium in the presence of a platinum metal catalyst .Molecular Structure Analysis
The this compound molecule contains a total of 49 bonds. There are 27 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
The reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth has been reported . This reaction is part of the synthesis process of benzamide derivatives, which are structurally similar to this compound.Scientific Research Applications
Synthesis and Polymerization : 4-(2-Phenylethyl)benzoic acid has been used in the synthesis of specific compounds. For instance, it has been synthesized from o-cyanobenzyl chloride through a Wittig-Horner reaction, hydrolysis, and hydrogenation with notable yields (Chen Fen-er, 2012). Additionally, it plays a role in the enzymatic oxidative polymerization of certain phenol derivatives, contributing to the formation of oligomers with high thermal stability (Altug Kumbul et al., 2015).
Formation of Complexes in Drug Delivery Systems : In drug delivery, benzoic acid derivatives, including this compound, are studied for their potential in forming complexes with other molecules like alpha cyclodextrin. Such complexes can enhance drug stability and delivery efficiency (G. Dikmen, 2021).
Applications in Green Chemistry : Studies in green chemistry have explored the synthesis of benzimidazoles using benzoic acid in water, aiming for environmentally friendly processes and high yields. This demonstrates the potential of benzoic acid derivatives in sustainable chemical processes (Lucinda M. Dudd et al., 2003).
Pharmaceutical Research : In pharmaceutical research, benzoic acid is a model compound. Understanding its behavior in various solvents is essential for drug development and formulation. Studies on its thermodynamics and phase behavior contribute significantly to this field (T. Reschke et al., 2016).
Microencapsulation in Food Industry : In the food industry, microencapsulation of benzoic acid, a common preservative, enhances its application in various food products. Research in this area focuses on optimizing the physical characteristics of the microencapsulated product (Gerson Reginaldo Marques et al., 2016).
Metabolism Studies in Antidepressants : It's involved in the metabolism studies of novel antidepressants. For instance, its derivative has been identified as a metabolite in the oxidative metabolism of a new antidepressant, contributing to understanding the drug's biotransformation (Mette G. Hvenegaard et al., 2012).
Mechanism of Action
While the specific mechanism of action for 4-(2-Phenylethyl)benzoic acid is not mentioned in the search results, it’s known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Safety and Hazards
Properties
IUPAC Name |
4-(2-phenylethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSJVEWVYWNEKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307498 | |
Record name | 4-(2-Phenylethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785-79-5 | |
Record name | 4-(2-Phenylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=785-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Phenylethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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